2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide
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Overview
Description
2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide is a complex organic compound that features a naphthalene moiety linked to a carbazole derivative through an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide typically involves the following steps:
Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a naphthalen-2-yloxy derivative.
Synthesis of the Carbazole Intermediate: The carbazole derivative is synthesized through a series of reactions starting from a suitable precursor, such as indole or a related compound.
Coupling Reaction: The naphthalen-2-yloxy intermediate is then coupled with the carbazole intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide involves its interaction with specific molecular targets. The naphthalene moiety may intercalate with DNA, while the carbazole derivative can interact with proteins or enzymes, modulating their activity. This dual interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl methylcarbamate: Similar in structure but with a different functional group.
Methyl 2-(naphthalen-1-yloxy)propanoate: Shares the naphthalene moiety but differs in the acetamide linkage.
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: Similar naphthalene substitution but with a different core structure.
Uniqueness
2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide is unique due to its combination of naphthalene and carbazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-25(16-29-20-11-10-18-5-1-2-6-19(18)14-20)26-15-17-9-12-24-22(13-17)21-7-3-4-8-23(21)27-24/h1-2,5-6,9-14,27H,3-4,7-8,15-16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAASVWYUECQSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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